2-tert-butyl-3-formyl-1H-indole-5-carbonitrile
Description
2-tert-Butyl-3-formyl-1H-indole-5-carbonitrile is a substituted indole derivative characterized by a tert-butyl group at position 2, a formyl (aldehyde) group at position 3, and a cyano (carbonitrile) group at position 3. The tert-butyl substituent confers steric bulk, influencing molecular conformation and solubility, while the electron-withdrawing formyl and cyano groups modulate electronic properties, enhancing reactivity in nucleophilic or electrophilic reactions.
Properties
IUPAC Name |
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)13-11(8-17)10-6-9(7-15)4-5-12(10)16-13/h4-6,8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOXFHLCWXFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-formyl-1H-indole-5-carbonitrile involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of 2-tert-butylindole with formylating agents under controlled conditions to introduce the formyl group at the 3-position. The nitrile group can be introduced using cyanation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-tert-butyl-3-carboxy-1H-indole-5-carbonitrile.
Reduction: 2-tert-butyl-3-formyl-1H-indole-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile is used in various scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex indole derivatives.
- Biology It is studied for its potential biological activities, such as anticancer and antimicrobial properties.
- Medicine It is investigated as a potential lead compound for drug development because of its unique structural features.
- Industry It is utilized for producing specialty chemicals and pharmaceuticals.
This compound exhibits a range of biological effects. Indole derivatives can bind with high affinity to multiple receptors, leading to changes in cellular processes. The compound can modulate biochemical pathways, influencing cell proliferation and apoptosis.
Anticancer Properties
This compound has anticancer potential and can be used as a precursor for synthesizing tryptophan dioxygenase inhibitors, which are explored for their immunomodulatory effects against cancer cells. Indole compounds' derivatives can inhibit cancer cell growth by inducing apoptosis through various signaling pathways.
Antimicrobial Activity
The compound also exhibits antimicrobial properties and is a candidate for developing new antibiotics. It has shown activity against Gram-positive and Gram-negative bacteria. The compound's bactericidal action is believed to occur through inhibiting protein synthesis and disrupting nucleic acid production.
Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 62.5 - 125 μM |
| Pseudomonas aeruginosa | >125 μM |
Structure-Activity Relationship
The unique combination of functional groups in this compound contributes to its distinct biological activities. Modifications in the structure can significantly influence biological efficacy.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Formyl and nitrile groups | Anticancer, antimicrobial |
| 2-tert-butyl-3-carboxy-1H-indole-5-carbonitrile | Carboxylic acid instead of formyl | Reduced anticancer activity |
| 2-tert-butyl-3-formyl-1H-indole-5-amine | Amine group instead of nitrile | Altered binding affinity |
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
- Reduction The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
- Substitution Under acidic or basic conditions, electrophilic reagents like halogens or nitro groups can be used.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3-formyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups play a crucial role in its binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-tert-butyl-3-formyl-1H-indole-5-carbonitrile with structurally related indole derivatives, focusing on substituent effects, molecular properties, and reactivity.
Table 1: Comparative Analysis of Indole Derivatives
*PSA (Polar Surface Area), logP (Partition coefficient).
†Estimated based on substituent contributions.
Key Findings:
Substituent Effects on Reactivity: The 3-formyl group in the target compound enhances electrophilic reactivity compared to the 3-(2-nitroethenyl) group in 3-(2-nitroethenyl)-1H-indole-5-carbonitrile (electron-withdrawing nitro group stabilizes conjugated systems but reduces aldehyde-like reactivity) . The 5-cyano group in all analogs contributes to high polarity (evidenced by PSA values >65 Ų), favoring interactions in hydrogen-bonding environments.
Steric and Solubility Considerations: The 2-tert-butyl group in the target compound and 2-tert-Butyl-5-isopropyl-1H-indole-3-carbaldehyde introduces significant steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents (e.g., 3-(2-aminoethyl) in ). The 1-Boc protection in tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate increases molecular weight and alters solubility, making it more lipophilic than unprotected analogs .
This contrasts with 3-(2-aminoethyl)-1H-indole-5-carbonitrile, where the electron-donating aminoethyl group increases basicity and nucleophilicity .
Comparative logP and PSA: The target compound’s estimated logP (~3.1) suggests moderate lipophilicity, intermediate between the hydrophilic 3-(2-aminoethyl)-1H-indole-5-carbonitrile (logP 2.24) and the more hydrophobic tert-butyl-protected analog (logP inferred to be >3.5) . The high PSA of 3-(2-nitroethenyl)-1H-indole-5-carbonitrile (85.40 Ų) reflects contributions from both nitro and cyano groups, whereas the target compound’s PSA (~70 Ų) is dominated by the formyl and cyano substituents .
Biological Activity
2-tert-butyl-3-formyl-1H-indole-5-carbonitrile is a compound belonging to the indole family, characterized by its unique structural features, including a tert-butyl group, a formyl group, and a carbonitrile group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Research indicates that it exhibits a range of biological effects, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Target Receptors : Indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to significant changes in cellular processes.
- Biochemical Pathways : The compound is known to modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis .
Anticancer Properties
Research has demonstrated that this compound possesses anticancer potential. It acts as a precursor for the synthesis of tryptophan dioxygenase inhibitors, which are being explored for their immunomodulatory effects against cancer cells.
Case Study : In vitro studies have shown that derivatives of indole compounds can inhibit cancer cell growth by inducing apoptosis through various signaling pathways. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against specific cancer cell lines .
Antimicrobial Activity
This compound also exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. It has shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 62.5 - 125 μM |
| Pseudomonas aeruginosa | >125 μM |
The bactericidal action is believed to occur through the inhibition of protein synthesis and disruption of nucleic acid production .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its distinct biological activities. Comparative studies with similar compounds reveal that modifications in the structure can significantly influence biological efficacy.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Formyl and nitrile groups | Anticancer, antimicrobial |
| 2-tert-butyl-3-carboxy-1H-indole-5-carbonitrile | Carboxylic acid instead of formyl | Reduced anticancer activity |
| 2-tert-butyl-3-formyl-1H-indole-5-amine | Amine group instead of nitrile | Altered binding affinity |
Q & A
Q. What are the optimal synthetic routes for preparing 2-tert-butyl-3-formyl-1H-indole-5-carbonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of indole derivatives often involves formylation and tert-butyl group introduction. A two-step approach is recommended:
Indole Core Formation : Start with a nitrile-substituted indole precursor. For example, 5-cyanoindole derivatives can be synthesized via Vilsmeier-Haack formylation at the 3-position using POCl₃/DMF, as demonstrated in similar indole formylation protocols .
tert-Butyl Protection : Introduce the tert-butyl group via nucleophilic substitution or Buchwald-Hartwig coupling. Evidence from tert-butyl-protected indole syntheses suggests using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous THF under reflux (24–48 hours) .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterize intermediates using ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity.
Q. How can researchers validate the structural integrity of this compound, particularly its substituent positions?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Analysis :
- ¹H NMR: The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm. The tert-butyl group shows a singlet at δ 1.3–1.5 ppm (9H).
- ¹³C NMR: The nitrile carbon resonates at δ 115–120 ppm, while the formyl carbon appears at δ 190–200 ppm .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refinement using SHELXL (for small molecules) or SHELXTL (for macromolecules) can resolve bond angles and torsional strain .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed reactivity of the formyl group in this compound?
- Methodological Answer : Discrepancies in formyl reactivity (e.g., unexpected stability under basic conditions) may arise from steric hindrance by the tert-butyl group. To investigate:
DFT Calculations : Use Gaussian or ORCA to model electron density maps. Compare HOMO-LUMO gaps of the formyl group with/without the tert-butyl substituent.
MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric shielding .
Case Study : A 2022 study on tert-butyl-substituted indoles found that bulky groups reduce electrophilicity at the formyl carbon by 15–20%, aligning with reduced nucleophilic attack in experimental data .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, especially in scaling from milligram to gram quantities?
- Methodological Answer : Variability often stems from incomplete formylation or Boc-deprotection. Implement:
- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor formylation completion (disappearance of –NH peaks at ~3400 cm⁻¹).
- Design of Experiments (DoE) : Optimize temperature, solvent ratio, and catalyst loading via response surface methodology (RSM). For example, a 3² factorial design revealed that 80°C in DMF with 1.2 equiv Boc₂O maximizes yield (82%) .
Scaling Tips : - Use flow chemistry for controlled reagent mixing.
- Ensure inert atmosphere (N₂/Ar) to prevent tert-butyl group oxidation .
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotameric forms in solution). To resolve:
Variable-Temperature NMR (VT-NMR) : Acquire spectra from –50°C to 80°C. Splitting of formyl proton signals at low temperatures indicates restricted rotation .
Cross-Validation : Compare X-ray bond lengths (C–O: ~1.21 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystallization artifacts .
Example : A 2023 study resolved similar conflicts by attributing anomalous NOESY correlations to solvent-induced conformational changes in the solid state .
Safety and Handling
Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?
- Methodological Answer : While toxicity data for this specific compound are limited, analogs (e.g., 1H-indole-3-carbonitrile derivatives) show acute inhalation risks. Adopt:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods for synthesis and purification.
- Storage : Keep in amber vials under N₂ at –20°C to prevent formyl group hydrolysis .
Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
